

3'-p-Hydroxy paclitaxel-d5 certificate of analysis

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Compound of Interest

Compound Name: 3'-p-Hydroxy paclitaxel-d5

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Technical Guide: 3'-p-Hydroxy Paclitaxel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with **3'-p-Hydroxy paclitaxel-d5**, a deuterated analog of a paclitaxel metabolite. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in metabolic studies.

Compound Identification and Physical Properties

3'-p-Hydroxy paclitaxel-d5 is the deuterium-labeled form of 3'-p-Hydroxy paclitaxel.^[1]^[2] The deuterium labeling makes it suitable for use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[2]

Identifier	Value	Source
Product Name	3'-p-Hydroxy Paclitaxel-d5	LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4]
Molecular Formula	C47H46D5NO15	LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4][5]
Molecular Weight	874.94 g/mol	LGC Standards, MedChemExpress, Santa Cruz Biotechnology[3][4][5]
Unlabelled CAS Number	132160-32-8	LGC Standards[3]
Chemical Name	(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[1][4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate	Aquigen Bio Sciences[6]

Analytical Specifications

While a specific Certificate of Analysis for **3'-p-Hydroxy paclitaxel-d5** was not publicly available, the following table represents typical specifications based on a Certificate of Analysis for a closely related compound, 6 α ,3'-p-Dihydroxy Paclitaxel-d5, and general quality control standards for such reference materials.

Test	Specification	Example Result
Appearance	Off-white solid	Complies
Identification (NMR)	Consistent with structure	Complies
Identification (Mass Spectrometry)	Consistent with structure	Complies
Isotopic Purity	≥ 95%	97.2%
Purity (TLC)	≥ 95%	96%
Melting Point	> 190 °C (dec.)	> 190 °C (dec.)

Data for "Example Result" is derived from the Certificate of Analysis for 6 α ,3'-p-Dihydroxy Paclitaxel-d5 provided by Santa Cruz Biotechnology.[7]

Experimental Protocols

Detailed, lot-specific experimental protocols are typically provided with the Certificate of Analysis upon purchase. However, the following sections describe the general methodologies used for the quality control testing of **3'-p-Hydroxy paclitaxel-d5** and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A validated HPLC method for paclitaxel and its related substances would typically involve the following:

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: A reversed-phase column, such as an Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μ m), is commonly used for paclitaxel and its derivatives.[8]
- Mobile Phase: A gradient mobile phase consisting of acetonitrile and water is often employed.[8]

- Flow Rate: A typical flow rate is around 1.2 ml/min.[8]
- Detection: UV detection at a wavelength of 227 nm is suitable for paclitaxel and its analogs. [8]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of methanol and glacial acetic acid (200:1).[8]

Mass Spectrometry (MS) for Identification and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of the compound, as well as to determine its isotopic purity.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the deuterated analog will result in a characteristic mass shift compared to the unlabeled compound.
- Data Analysis: The isotopic distribution is analyzed to confirm the incorporation of deuterium atoms and to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

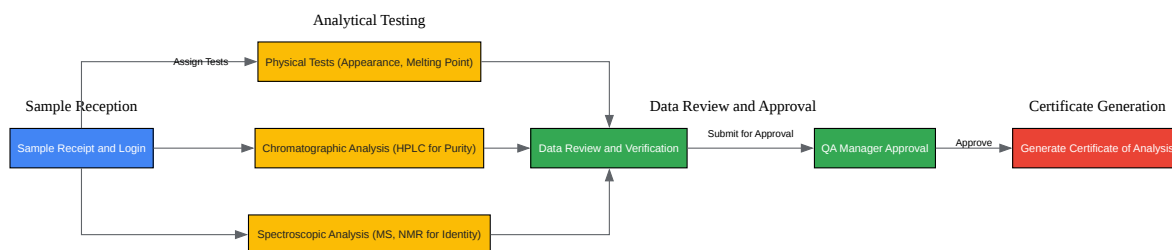
NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity of the compound.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).

- Experiments: ^1H NMR and ^{13}C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are compared to the expected values for the structure of **3'-p-Hydroxy paclitaxel-d5** to confirm its identity.

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a reference standard like **3'-p-Hydroxy paclitaxel-d5**.



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Certificate of Analysis Generation Workflow

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Phone: (601) 213-4426

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